![molecular formula C14H11ClN2O2 B231886 2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)
2-[(3-Chlorobenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chlorobenzoyl)amino]benzamide, also known as CBAB, is a chemical compound that has gained significant attention in the field of scientific research. CBAB is a synthetic molecule that has been used for various biochemical and physiological studies due to its unique properties.
科学的研究の応用
2-[(3-Chlorobenzoyl)amino]benzamide has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to inhibit the activity of a class of enzymes called sirtuins, which are involved in various cellular processes such as DNA repair, metabolism, and aging. 2-[(3-Chlorobenzoyl)amino]benzamide has also been shown to inhibit the activity of a protein called PARP-1, which is involved in DNA repair and cell death. These properties make 2-[(3-Chlorobenzoyl)amino]benzamide a valuable tool for studying the mechanisms of these enzymes and proteins in various biological processes.
作用機序
The mechanism of action of 2-[(3-Chlorobenzoyl)amino]benzamide involves its ability to bind to the active site of sirtuins and PARP-1, thereby inhibiting their activity. 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to bind to the nicotinamide binding site of sirtuins, which is essential for their enzymatic activity. 2-[(3-Chlorobenzoyl)amino]benzamide also binds to the DNA-binding domain of PARP-1, which is involved in its DNA repair and cell death functions.
Biochemical and Physiological Effects
2-[(3-Chlorobenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to induce cell death by inhibiting the activity of PARP-1, which is involved in DNA repair and cell survival. 2-[(3-Chlorobenzoyl)amino]benzamide has also been shown to inhibit the growth of cancer cells by inhibiting the activity of sirtuins, which are involved in various cellular processes that contribute to cancer growth and progression. In non-cancer cells, 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of sirtuins, which are involved in regulating the immune response.
実験室実験の利点と制限
2-[(3-Chlorobenzoyl)amino]benzamide is a valuable tool for studying the mechanisms of sirtuins and PARP-1 in various biological processes. 2-[(3-Chlorobenzoyl)amino]benzamide is relatively easy to synthesize and can be used at low concentrations, making it a cost-effective tool for studying these enzymes and proteins. However, 2-[(3-Chlorobenzoyl)amino]benzamide has some limitations, including its specificity for sirtuins and PARP-1, which may limit its use in studying other enzymes and proteins. Additionally, 2-[(3-Chlorobenzoyl)amino]benzamide may have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 2-[(3-Chlorobenzoyl)amino]benzamide in scientific research. One potential direction is the development of 2-[(3-Chlorobenzoyl)amino]benzamide analogs that have improved specificity for sirtuins and PARP-1, which may enhance their usefulness as research tools. Another potential direction is the use of 2-[(3-Chlorobenzoyl)amino]benzamide in combination with other drugs or compounds to enhance its effects on cancer cells or other cellular processes. Additionally, 2-[(3-Chlorobenzoyl)amino]benzamide may be useful in studying the role of sirtuins and PARP-1 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-[(3-Chlorobenzoyl)amino]benzamide is a valuable tool for studying the mechanisms of sirtuins and PARP-1 in various biological processes. 2-[(3-Chlorobenzoyl)amino]benzamide has been shown to have unique properties that make it a useful research tool, including its ability to inhibit the activity of these enzymes and proteins. 2-[(3-Chlorobenzoyl)amino]benzamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, 2-[(3-Chlorobenzoyl)amino]benzamide is a promising compound that has the potential to contribute significantly to our understanding of various biological processes.
合成法
2-[(3-Chlorobenzoyl)amino]benzamide can be synthesized through a multi-step process starting with the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of a base to form 2-[(3-Chlorobenzoyl)amino]benzamide. The synthesis of 2-[(3-Chlorobenzoyl)amino]benzamide is relatively simple and can be carried out using standard laboratory techniques.
特性
分子式 |
C14H11ClN2O2 |
|---|---|
分子量 |
274.7 g/mol |
IUPAC名 |
2-[(3-chlorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
InChIキー |
VGTSEAVKDSQDAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



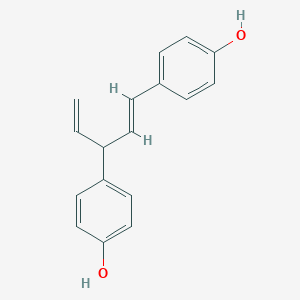
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)

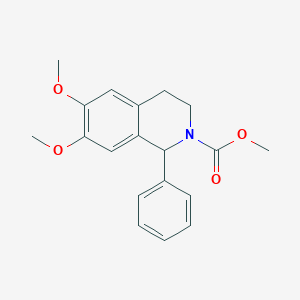
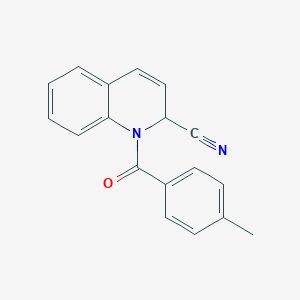

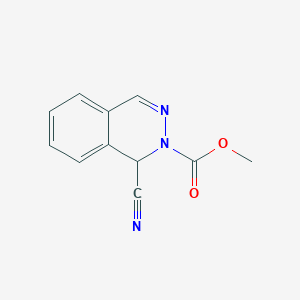
![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)
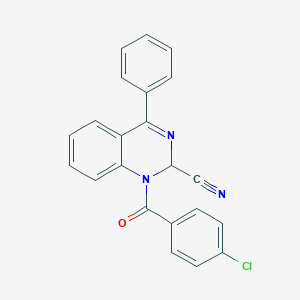

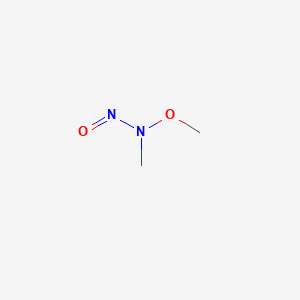

![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)
